

Technical Guide: 17:0-18:1 PC-d5 for Advanced Lipidomics Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 17:0-18:1 PC-d5

Cat. No.: B12403382

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the deuterated phosphatidylcholine internal standard, **17:0-18:1 PC-d5**. It includes detailed specifications, a representative certificate of analysis, in-depth experimental protocols for its application in lipidomics, and a summary of relevant signaling pathways. This document is intended to serve as a valuable resource for researchers utilizing this internal standard for the accurate quantification of phospholipids in complex biological samples.

Certificate of Analysis and Specifications

17:0-18:1 PC-d5, also known as 1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5, is a high-purity, deuterated lipid standard essential for quantitative lipidomics. The deuterium labeling provides a distinct mass shift, allowing it to be differentiated from endogenous, non-labeled lipids in mass spectrometry-based analyses.

General Specifications

The following table summarizes the key specifications for **17:0-18:1 PC-d5**. These values are representative and may vary slightly between different commercial suppliers.

Property	Specification
Chemical Name	1-heptadecanoyl-2-oleoyl-sn-glycero-3-phosphocholine-d5
Synonyms	PC(17:0/18:1)-d5
Molecular Formula	C ₄₃ H ₇₉ D ₅ NO ₈ P
Molecular Weight	779.13 g/mol [1]
Exact Mass	778.62 amu[2]
CAS Number	2342575-55-5[1][2]
Purity	>99% (as determined by Thin Layer Chromatography)[1][3]
Physical Form	Solution
Concentration	Typically 1 mg/mL[1][3]
Solvent	Varies by supplier (e.g., Chloroform, Ethanol)
Storage Temperature	-20°C[1][2]

Representative Certificate of Analysis

A certificate of analysis for a specific lot of **17:0-18:1 PC-d5** would provide more detailed analytical results. The following table illustrates the typical data provided.

Analysis	Specification	Result	Method
Purity	≥99%	Conforms	TLC
Identity	Conforms to structure	Conforms	¹ H-NMR
Mass Spectrum	Conforms to expected m/z	Conforms	ESI-MS
Concentration	1.0 mg/mL ± 5%	1.02 mg/mL	Gravimetric
Date of Analysis	Report	December 10, 2025	-
Retest Date	Report	December 9, 2026	-

Experimental Protocols

17:0-18:1 PC-d5 is primarily used as an internal standard in quantitative mass spectrometry-based lipidomics. Below is a detailed protocol for the analysis of phosphatidylcholines in human plasma.

Lipid Extraction from Plasma (Modified Folch Method)

This protocol outlines a common method for extracting lipids from a biological matrix.

Materials:

- Human plasma
- **17:0-18:1 PC-d5** internal standard solution (1 mg/mL in methanol)
- Methanol (HPLC grade)
- Chloroform (HPLC grade)
- 0.9% NaCl solution (aqueous)
- Glass centrifuge tubes with PTFE-lined caps
- Nitrogen gas evaporator

- Vortex mixer
- Centrifuge

Procedure:

- Thaw plasma samples on ice.
- In a glass centrifuge tube, add 50 μ L of plasma.
- Add 10 μ L of the **17:0-18:1 PC-d5** internal standard solution.
- Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
- Vortex vigorously for 2 minutes.
- Add 500 μ L of 0.9% NaCl solution.
- Vortex for 1 minute.
- Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.
- Dry the extracted lipids under a gentle stream of nitrogen gas.
- Reconstitute the dried lipid extract in 100 μ L of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis of Phosphatidylcholines

This section details the instrumental analysis of the extracted lipids.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 μ m particle size)

- Tandem mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

- Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate
- Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
- Gradient:
 - 0-2 min: 30% B
 - 2-15 min: Linear gradient to 100% B
 - 15-20 min: Hold at 100% B
 - 20-25 min: Return to 30% B and equilibrate
- Flow Rate: 0.3 mL/min
- Column Temperature: 45°C
- Injection Volume: 5 µL

MS/MS Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Mode: Precursor ion scan for m/z 184.07 (the phosphocholine headgroup)
- Collision Energy: Optimized for fragmentation of phosphatidylcholines (typically 30-40 eV)
- Data Analysis: Quantify endogenous phosphatidylcholine species by comparing their peak areas to the peak area of the **17:0-18:1 PC-d5** internal standard.

Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a typical lipidomics workflow and a key signaling pathway involving phosphatidylcholines.

Quantitative Lipidomics Workflow

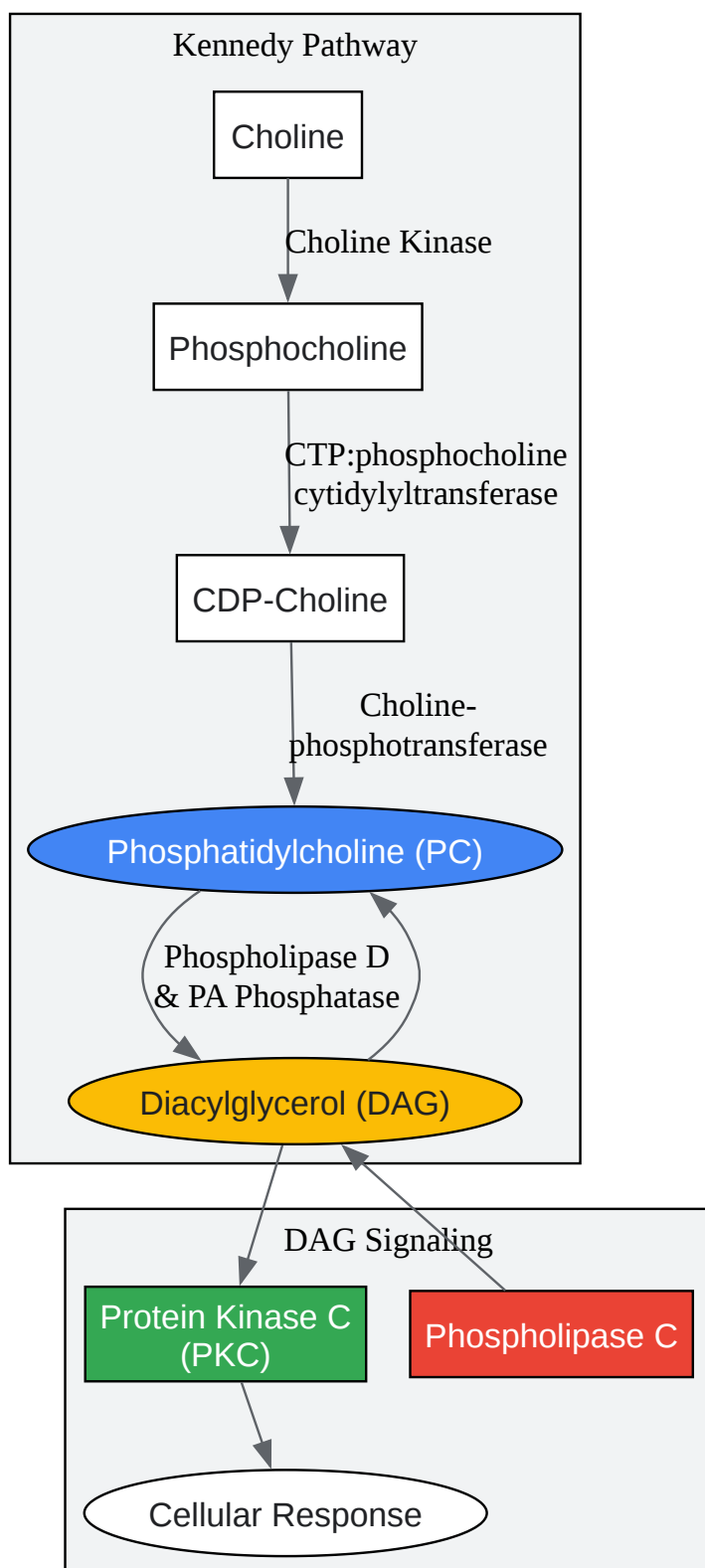


[Click to download full resolution via product page](#)

Caption: A generalized workflow for quantitative lipidomics using an internal standard.

Phosphatidylcholine Biosynthesis and Diacylglycerol Signaling

Phosphatidylcholine (PC) is a crucial component of cell membranes and a source of important signaling molecules like diacylglycerol (DAG). The Kennedy pathway is a primary route for PC synthesis.^[4]



[Click to download full resolution via product page](#)

Caption: Simplified diagram of the Kennedy pathway for PC biosynthesis and its link to DAG signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β -Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. Overview of Phosphatidylcholine - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- To cite this document: BenchChem. [Technical Guide: 17:0-18:1 PC-d5 for Advanced Lipidomics Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403382#17-0-18-1-pc-d5-certificate-of-analysis-and-specifications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com